4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound featuring a quinazolinone core, a bromine substituent, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic conditions.
Thionation: The conversion of the carbonyl group to a thiocarbonyl group can be performed using Lawesson’s reagent or phosphorus pentasulfide (P2S5).
Benzamide Formation: The final step involves the coupling of the quinazolinone derivative with 3-pyridinemethanamine and benzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction of the quinazolinone core can lead to the formation of dihydroquinazolinones.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydroquinazolinones: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets such as kinases and proteases is of particular interest.
Medicine
In medicine, derivatives of this compound are being investigated for their anticancer, antimicrobial, and anti-inflammatory properties. The presence of the quinazolinone core is crucial for its biological activity.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. The bromine substituent and the pyridine moiety enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-oxo-2-sulfanylidene-1H-quinazolin-3-yl derivatives: These compounds share the quinazolinone core but differ in their substituents.
N-(pyridin-3-ylmethyl)benzamides: These compounds have a similar benzamide structure but lack the quinazolinone core.
Uniqueness
The uniqueness of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide lies in its combined structural features, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and uniqueness in comparison to similar compounds
Properties
CAS No. |
422287-31-8 |
---|---|
Molecular Formula |
C22H17BrN4O2S |
Molecular Weight |
481.37 |
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C22H17BrN4O2S/c23-17-7-8-19-18(10-17)21(29)27(22(30)26-19)13-14-3-5-16(6-4-14)20(28)25-12-15-2-1-9-24-11-15/h1-11H,12-13H2,(H,25,28)(H,26,30) |
InChI Key |
QEGYBZWCKHTOFY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
solubility |
not available |
Origin of Product |
United States |
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